molecular formula C20H25NO2S B2926790 N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(phenylthio)propanamide CAS No. 1286710-65-3

N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(phenylthio)propanamide

Cat. No.: B2926790
CAS No.: 1286710-65-3
M. Wt: 343.49
InChI Key: AWTVBKKJCWHWNP-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(phenylthio)propanamide is a synthetic small molecule prepared for investigational use in biochemical research. Its structure, featuring a 2-hydroxy-2-methyl moiety linked to a phenylbutyl chain and a phenylthio propanamide group, suggests potential for interaction with various biological targets, including hormone receptors and inflammatory pathways . Researchers may investigate this compound as a potential modulator for receptors such as the androgen receptor, given that similar structural motifs are found in compounds known as Selective Androgen Receptor Modulators (SARMs), which are studied for their tissue-selective effects . The phenylthioether moiety may also lend utility to studies of inflammation and cytokine signaling, as related phenolic amide structures have demonstrated inhibitory effects on pro-inflammatory cytokines like IL-6 and TNF-alpha, and on the NF-κB signaling pathway . This combination of structural features makes this compound a compound of interest for foundational research in areas such as endocrinology, musculoskeletal science, and immunology. Its primary value lies in its application as a tool for in vitro assays to elucidate novel mechanisms of action and structure-activity relationships.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S/c1-20(23,14-12-17-8-4-2-5-9-17)16-21-19(22)13-15-24-18-10-6-3-7-11-18/h2-11,23H,12-16H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTVBKKJCWHWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)CCSC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(phenylthio)propanamide, with the CAS number 1286710-65-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

The molecular formula of this compound is C20_{20}H25_{25}NO2_2S, with a molecular weight of 343.5 g/mol. The compound's structure includes a hydroxyl group and a phenylthio moiety, which may contribute to its biological properties.

PropertyValue
CAS Number1286710-65-3
Molecular FormulaC20_{20}H25_{25}NO2_2S
Molecular Weight343.5 g/mol

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and analgesic effects. The compound's mechanism may involve the modulation of specific signaling pathways related to pain and inflammation.

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The results suggest its potential use in treating inflammatory disorders.
  • Analgesic Activity : In another study, the compound was tested for analgesic properties using the formalin test in rodents. The findings indicated a notable reduction in pain response, suggesting that it may act on pain receptors or pathways.
  • Cytotoxicity : Preliminary cytotoxicity assays showed that this compound had selective cytotoxic effects against certain cancer cell lines while sparing normal cells, indicating potential as an anticancer agent.

Research Findings

Recent studies have focused on the pharmacological profile of this compound:

Study TypeFindings
In vitro assaysCytotoxic to cancer cell lines
In vivo studiesReduced inflammation and pain in models
PharmacokineticsModerate bioavailability observed

Comparison with Similar Compounds

Structural Analogues with Propanamide Backbones

a) 3-(Phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide (CAS 2034462-62-7)
  • Molecular Formula : C₁₇H₂₁N₃O₃S
  • Molecular Weight : 347.4 g/mol
  • Key Features: Replaces the hydroxy-methyl-phenylbutyl group with a tetrahydro-2H-pyran-4-yl-oxadiazole moiety.
b) N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide (CAS 2034503-63-2)
  • Molecular Formula : C₂₀H₂₁ClN₂O₃S
  • Molecular Weight : 404.9 g/mol
  • Key Features : Incorporates a benzooxazepine ring and a chloro substituent, which may confer enhanced metabolic stability and CNS penetration compared to the target compound .
c) N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide (CAS 2034601-81-3)
  • Molecular Formula : C₁₉H₂₀N₄O₃S
  • Molecular Weight : 384.5 g/mol
  • Key Features : The ethoxypyridinyl group introduces a basic nitrogen atom, improving aqueous solubility relative to the target compound’s hydrophobic phenylbutyl chain .

Functional Analogues with Modified Thioamide Groups

a) (E)-2-(Hydroxyimino)-3-(naphthalen-2-yl)-N-(2-((phenylthio)selanyl)ethyl)propanamide (9c)
  • Key Features: Replaces sulfur with selenium in the phenylthio group, enhancing antioxidant activity but increasing synthetic complexity. The hydroxyimino group may improve metal chelation properties compared to the target compound .
b) N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10)
  • Key Features: A hydroxamic acid derivative with a cyclohexyl group instead of the phenylthio moiety.

Pharmacological and Physicochemical Comparisons

Property Target Compound (Inferred) 3-(Phenylthio)-N-((tetrahydro-2H-pyran)propanamide (E)-Selenide Derivative N-(4-Chlorophenyl)-Cyclohexyl Propanamide
Molecular Weight ~400–420 g/mol 347.4 g/mol 445.05 g/mol ~300–350 g/mol
Solubility Moderate (hydroxyl enhances polarity) Low (oxadiazole improves H-bonding) Low (selenide increases lipophilicity) Moderate (N-hydroxy enhances polarity)
Synthetic Route Likely EDC/HOBt-mediated amidation Oxadiazole ring formation via cyclization Selenide coupling Hydroxamic acid synthesis
Biological Activity Potential GLUT4 modulation (inferred) Unreported Antioxidant Metalloenzyme inhibition

Q & A

Q. Basic Characterization

  • Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm the hydroxy-methyl-phenylbutyl moiety (δ ~1.3–1.6 ppm for methyl groups, δ ~7.2–7.5 ppm for aromatic protons) and phenylthio-propanamide linkage (δ ~3.5–3.7 ppm for CH2-S, δ ~166 ppm for amide carbonyl) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions) with <1 ppm error .

Q. Advanced Analysis :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., diastereomeric centers in the hydroxy-methyl-phenylbutyl chain) .
  • X-ray Crystallography : If crystalline derivatives are synthesized, determine absolute stereochemistry (as in for analogous amides) .

What safety protocols are critical for handling this compound?

Q. Basic Precautions

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
  • Waste Disposal : Collect organic waste separately and neutralize acidic/basic byproducts before disposal .

Q. Advanced Risk Mitigation :

  • Toxicity Screening : Perform Ames tests or cytotoxicity assays (e.g., MTT on HEK293 cells) to assess genotoxicity, given the phenylthio group’s potential reactivity .
  • Environmental Stability : Evaluate photodegradation under UV light (λ = 254 nm) to assess storage conditions .

How can researchers resolve contradictions in biological activity data for this compound?

Q. Advanced Research Focus

  • Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .
  • Orthogonal Assays : Combine enzymatic assays (e.g., PARP inhibition for amide derivatives) with cell-based models (e.g., TNBC cell lines) to validate target engagement .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products or active metabolites that may skew activity data .

What computational tools aid in predicting the compound’s pharmacokinetic properties?

Q. Advanced Methodology

  • ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP, solubility, and cytochrome P450 interactions based on the phenylthio and hydroxy-methyl groups .
  • Docking Studies : Model interactions with targets like PARP1 or CB2 receptors (as in ) using AutoDock Vina or Glide .

How to design stability studies for long-term storage?

Q. Advanced Experimental Design

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (pH 3–10) for 1–4 weeks. Monitor degradation via HPLC .
  • Lyophilization : Assess freeze-dried formulations for hygroscopicity and thermal stability using DSC/TGA .

What in vitro models are suitable for evaluating its mechanism of action?

Q. Advanced Models :

  • Immune Modulation : Test in THP-1 macrophages or PBMCs for cytokine profiling (e.g., IL-6, TNF-α) if the compound shares structural motifs with JAK/STAT inhibitors () .
  • Cancer Models : Use triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) to study EMT inhibition, referencing selanyl-propanamide analogs in .

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